S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate
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Overview
Description
S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate is a chemical compound with a unique structure that includes both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate typically involves the reaction of ethanethioic acid with 3-(ethylsulfanyl)-3-iminopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of sulfur and nitrogen atoms allows it to form strong interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- S-[3-(Methylsulfanyl)-3-iminopropyl] ethanethioate
- S-[3-(Propylsulfanyl)-3-iminopropyl] ethanethioate
- S-[3-(Butylsulfanyl)-3-iminopropyl] ethanethioate
Uniqueness
S-[3-(Ethylsulfanyl)-3-iminopropyl] ethanethioate is unique due to its specific ethylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
189279-23-0 |
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Molecular Formula |
C7H13NOS2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
S-(3-ethylsulfanyl-3-iminopropyl) ethanethioate |
InChI |
InChI=1S/C7H13NOS2/c1-3-10-7(8)4-5-11-6(2)9/h8H,3-5H2,1-2H3 |
InChI Key |
WHZGTCUXWZFHEG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=N)CCSC(=O)C |
Origin of Product |
United States |
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